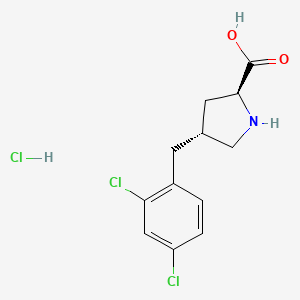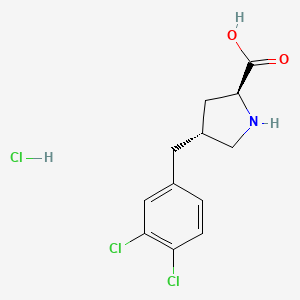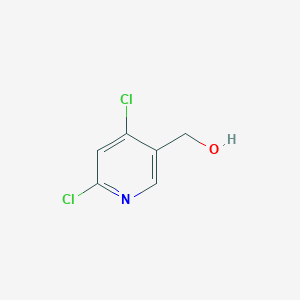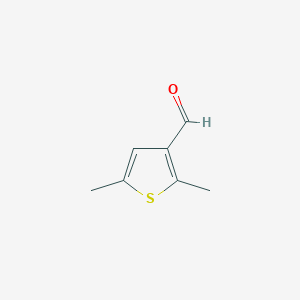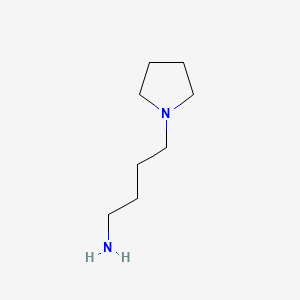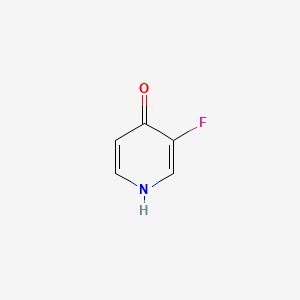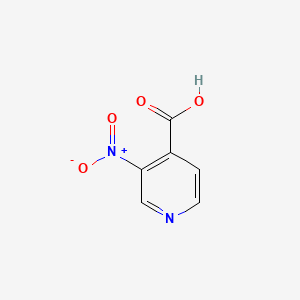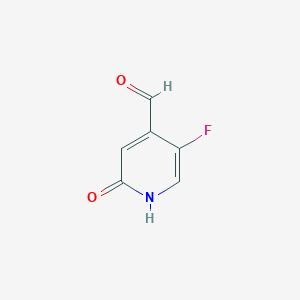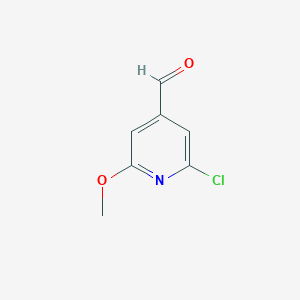
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral compound often used in the synthesis of pharmaceuticals and as an intermediate in organic chemistry. Its structure includes a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a difluorobenzyl group, making it a valuable building block in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from proline or other suitable precursors.
Protection: The amino group of the pyrrolidine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Substitution: The 3,4-difluorobenzyl group is introduced via a nucleophilic substitution reaction, often using a suitable halide derivative of the difluorobenzyl group.
Final Steps: The carboxylic acid functionality is introduced through oxidation or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring or the benzyl group.
Reduction: Reduction reactions may target the carboxylic acid group or other functional groups present.
Substitution: The difluorobenzyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halides, nucleophiles, and bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Products may include oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the carboxylic acid or other functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Intermediate in the preparation of other pharmaceuticals and fine chemicals.
Biology and Medicine:
- Potential applications in drug discovery and development due to its chiral nature and functional groups.
- May serve as a precursor for compounds with biological activity.
Industry:
- Employed in the production of specialty chemicals and advanced materials.
- Utilized in research and development for new synthetic methodologies.
Mécanisme D'action
The mechanism of action for compounds derived from (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid depends on the specific derivative and its target. Generally, the compound’s functional groups allow it to interact with various biological targets, such as enzymes or receptors, through binding interactions, leading to modulation of biological pathways.
Comparaison Avec Des Composés Similaires
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-benzylpyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid
- (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-dichlorobenzyl)pyrrolidine-2-carboxylic acid
Uniqueness:
- The presence of the 3,4-difluorobenzyl group distinguishes it from other similar compounds, potentially offering unique reactivity and biological activity.
- The specific stereochemistry (2S,4R) provides distinct chiral properties that can influence its interactions in chemical and biological systems.
This detailed overview should provide a comprehensive understanding of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(3,4-difluorobenzyl)pyrrolidine-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
(2S,4R)-4-[(3,4-difluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2NO4/c1-17(2,3)24-16(23)20-9-11(8-14(20)15(21)22)6-10-4-5-12(18)13(19)7-10/h4-5,7,11,14H,6,8-9H2,1-3H3,(H,21,22)/t11-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWPPSCLTPIAQRJ-RISCZKNCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC(=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376038 |
Source


|
| Record name | Boc-(R)-4-(3,4-difluorobenzyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
957310-95-1 |
Source


|
| Record name | Boc-(R)-4-(3,4-difluorobenzyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
